molecular formula C29H27N5O4S B12133781 methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12133781
M. Wt: 541.6 g/mol
InChI Key: YWNCWFSNWNHGCP-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, an ethoxyphenyl group, a pyrroloquinoxaline moiety, and a benzothiophene carboxylate ester

Preparation Methods

The synthesis of methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoxaline core: This step typically involves the cyclization of an appropriate precursor, such as a 2-nitroaniline derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the ethoxy group is introduced using an ethoxy-substituted aryl halide.

    Coupling with the benzothiophene moiety: This step involves the formation of an amide bond between the pyrroloquinoxaline core and the benzothiophene carboxylate ester, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: Its unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-({[2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydro-4-pyrimidinyl acetate: This compound shares the ethoxyphenyl and ester functional groups but differs in the core structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic amine structure but lacks the pyrroloquinoxaline and benzothiophene moieties.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound contains a phenylamino group but differs significantly in its overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C29H27N5O4S

Molecular Weight

541.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N5O4S/c1-3-38-17-14-12-16(13-15-17)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-2)18-8-4-7-11-21(18)39-28/h5-6,9-10,12-15H,3-4,7-8,11,30H2,1-2H3,(H,33,35)

InChI Key

YWNCWFSNWNHGCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N

Origin of Product

United States

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